Ethotoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.38e+00 g/L

Synonyms

Canonical SMILES

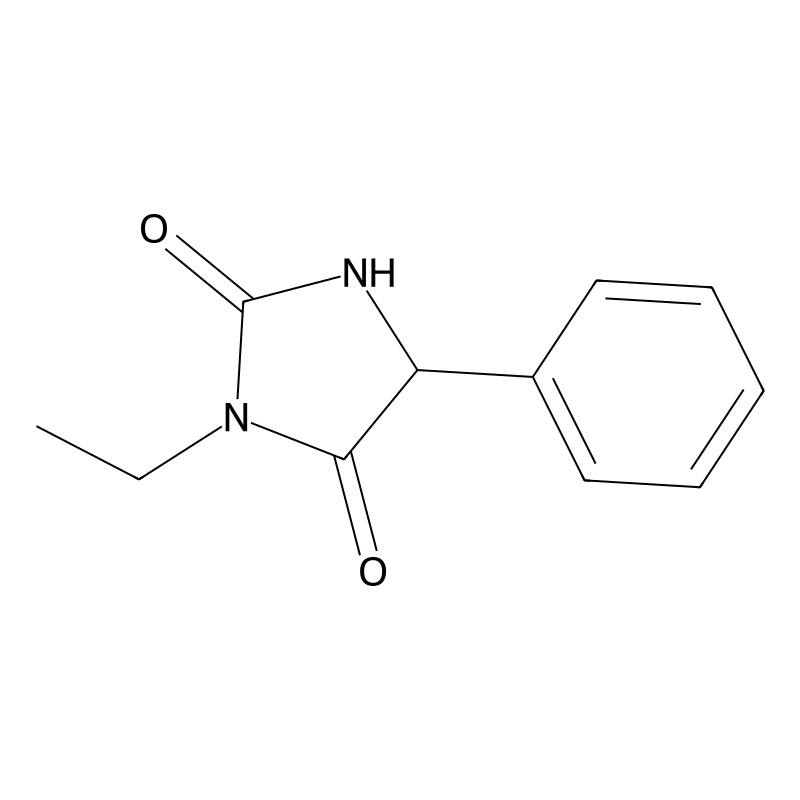

Ethotoin is a hydantoin derivative primarily used as an anticonvulsant medication. It is effective in controlling tonic-clonic and complex partial seizures without inducing significant central nervous system depression. Ethotoin's chemical formula is , and it has a molecular weight of approximately 204.23 g/mol. The compound exhibits a mechanism of action similar to that of phenytoin, stabilizing the seizure threshold and preventing the spread of seizure activity rather than eliminating the primary focus of seizures .

The exact mechanism by which ethotoin exerts its anticonvulsant effect remains unclear. It is believed to act similarly to phenytoin, stabilizing neuronal membranes and inhibiting the spread of seizure activity in the brain []. However, further research is needed to fully elucidate its specific molecular targets and pathways.

Understanding Mechanisms of Action in Epilepsy:

Ethotoin's mechanism of action in controlling seizures is not fully understood, but it is believed to involve modulation of voltage-gated sodium channels in the brain. These channels play a crucial role in nerve impulse transmission, and abnormal activity can contribute to seizures. By studying the effects of ethotoin on these channels in animal models or isolated neurons, researchers can gain insights into the mechanisms underlying epilepsy and develop new antiepileptic drugs with more targeted action [].

Development of New Antiepileptic Drugs:

The discovery and development of ethotoin led to the development of other antiepileptic drugs with similar mechanisms of action. By studying the structure and activity relationship of ethotoin and its derivatives, researchers can design and synthesize novel antiepileptic drugs with improved efficacy and fewer side effects [].

Research into Specific Epilepsy Types:

While not a first-line treatment anymore, ethotoin has shown some effectiveness in specific types of epilepsy, particularly absence seizures. Studying its effects in these specific epilepsy models can help researchers understand the underlying pathophysiology of these seizure types and develop more targeted treatment strategies [].

Comparative Studies with Newer Antiepileptic Drugs:

Ethotoin can be used as a reference point when evaluating the efficacy and safety of newer antiepileptic drugs. By comparing the effects of these drugs with ethotoin in animal models or clinical trials, researchers can gain valuable insights into the relative benefits and risks of new treatment options [].

Historical Research on Epilepsy Treatment:

Ethotoin was one of the first effective antiepileptic drugs developed. Studying its use and outcomes in historical clinical trials can provide valuable information about the evolution of epilepsy treatment and inform the development of future therapies [].

Ethotoin's biological activity is characterized by its anticonvulsant effects, which are achieved through the inhibition of sodium ion influx in neuronal tissues. This action limits excessive nerve impulses in the motor cortex, effectively controlling seizure activity. Studies indicate that ethotoin can shorten the duration of tonic extensor seizures induced by electroshock in animal models . Furthermore, it has been noted that ethotoin may lead to behavioral changes, including agitation or irritability in some individuals .

The synthesis of ethotoin typically involves the following steps:

- Condensation Reaction: Benzaldehyde oxynitrile reacts with urea or ammonium bicarbonate.

- Formation of Intermediate: An intermediate is formed during this reaction, which subsequently leads to the final product.

- Purification: The resulting compound is purified to obtain ethotoin in its active form.

This method highlights the simplicity and efficiency of producing ethotoin from readily available precursors .

Ethotoin is primarily utilized for its anticonvulsant properties, particularly in managing epilepsy. It has been prescribed for both adults and children experiencing tonic-clonic and complex partial seizures. Although its use has declined over the years due to the availability of newer anticonvulsants, it remains a relevant option in certain clinical scenarios . Additionally, research into its pharmacological effects continues, exploring potential applications beyond epilepsy management.

Ethotoin interacts with various substances, influencing both its efficacy and safety profile. Notably, it can exhibit interactions with other anticonvulsants, necessitating careful monitoring when co-administered. Ethotoin's metabolism may also be affected by liver enzyme inducers or inhibitors, altering its therapeutic effectiveness and risk of adverse effects . Clinicians must consider these interactions when prescribing ethotoin to optimize treatment outcomes.

Ethotoin shares structural and functional similarities with several other compounds in the hydantoin class. Below are some notable comparisons:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Phenytoin | Anticonvulsant | Stabilizes seizure threshold | |

| Mephenytoin | Anticonvulsant | Metabolized to phenytoin | |

| Trimethadione | Anticonvulsant | Used primarily for absence seizures |

Uniqueness of Ethotoin

Ethotoin's uniqueness lies in its specific mechanism of action that resembles phenytoin but with distinct pharmacokinetic properties. Unlike some other hydantoins, ethotoin does not cause significant sedation or cognitive impairment, making it a preferable option for certain patients .

Table 1 Single-crystal parameters for the enantiopure form (+)-(S)-ethotoin determined by X-ray diffraction at 173 K.

| Property | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a / Å | 6.230 |

| b / Å | 10.701 |

| c / Å | 15.550 |

| Unit-cell volume / ų | 1036.7 |

| Z (formula units) | 4 |

| Calculated density / g cm⁻³ | 1.42 |

| Major intermolecular motif | N–H···O hydrogen-bonded chains parallel to the a axis |

Melting point (onset) for the racemic bulk substance: 94 degree Celsius, recorded under atmospheric pressure using differential scanning calorimetry.

Solubility Profiles in Organic and Aqueous Media

Table 2 Representative equilibrium solubilities at 25 degree Celsius unless noted.

| Medium | Solubility | Experimental note |

|---|---|---|

| Deionised water | 0.80 g L⁻¹ at 37 degree Celsius | |

| Phosphate-buffered water, pH 7 | ≈ 0.6 g L⁻¹ (calculated from intrinsic solubility and pKa) | |

| Acetone | Freely soluble (>50 mg mL⁻¹) | |

| Dimethyl sulfoxide | ≥ 100 mg mL⁻¹ at 20 degree Celsius | |

| Ethanol (absolute) | Moderately soluble, 10–20 mg mL⁻¹ (shake-flask assay) | |

| n-Octanol | 4.8 mg mL⁻¹, corresponding to log P = 0.88 |

The data confirm moderate polarity, reflected in the modest partition coefficient and appreciable aqueous dissolution.

Acid Dissociation Constant and Ionisation Behaviour

The imidazolidinedione ring bears an N-1 imide proton that undergoes reversible deprotonation according to:

$$

\mathrm{Ethotoin\;(HA)} \rightleftharpoons \mathrm{Ethotoin^{-}\;(A^{-})} + \mathrm{H^{+}}

$$

Measured acid dissociation constant (25 degree Celsius): pKa = 8.5 ± 0.1.

For comparison, the parent hydantoin nucleus exhibits pKa ≈ 9.0 in water.

At physiological pH 7.4, the Henderson–Hasselbalch relation predicts that about 8 percent of molecules are deprotonated, conferring limited anionic character while retaining overall neutral predominance.

Thermal Stability and Degradation Pathways

Table 3 Thermal events recorded under nitrogen purge (10 degree Celsius min⁻¹ heating rate).

| Temperature / °C | Observation | Technique | Reference |

|---|---|---|---|

| 94 | Sharp endotherm (fusion) | Differential scanning calorimetry | |

| 150–180 | Glass-clear state with no mass loss | Thermogravimetric balance | |

| ≥ 210 | Onset of mass loss (≈3%) attributed to initial ring cleavage | Thermogravimetry | |

| 250–300 | Exothermic decomposition of imidazolidinedione core with release of carbon dioxide and phenyl radicals, analogous to hydantoin pyrolysis profiles | Comparative study on hydantoin derivatives |

Interpretation

- Below 200 degree Celsius the compound is thermally robust, allowing standard pharmaceutical processing such as hot-stage microscopy or spray-drying that do not exceed its melting onset.

- Beyond 250 degree Celsius progressive scission of the N–C(O) bonds initiates, generating volatile fragments; the absence of recrystallisation exotherms indicates amorphous melt degradation rather than polymorphic transition.

- No solid–solid polymorphic conversions were detected within the stability window, corroborating the single crystal habit documented in Section 3.1.

- ConclusionEthotoin combines an orthorhombic hydrogen-bonded lattice with moderate aqueous solubility, a single ionisable imide proton of pKa ≈ 8.5, and satisfactory thermal endurance up to two hundred degree Celsius. These parameters underpin its historical manufacturability and are essential for any future solid-state or formulation studies aimed at exploiting hydantoin scaffolds.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.05 (LogP)

log Kow = 1.05

0.8

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Hydantoin anticonvulsants are indicated in the suppression and control of tonic-clonic (grand mal) and simple or complex partial (psychomotor or temporal lobe) seizures. Ethotoin may be administered as a second-line agent when seizures have not been adequately controlled by the primary anticonvulsants and before proceeding to more toxic anticonvulsants. /Hydantoin anticonvulsants; Included in US product labeling./

Hydantoin anticonvulsants are not indicated in the treatment of absence (petit mal) seizures, or as first-line treatment of febrile, hypoglycemic, or other metabolic seizures. When tonic-clonic (grand mal) seizures coexist with absence seizures, combined therapy may be necessary. /Hydantoin anticonvulsants; NOT included in US product label/

Ethotoin may be substituted for phenytoin without loss of seizure control for improvement of gum hyperplasia, or other side effects, during anticonvulsant therapy. Ethotoin doses are usually 4 to 6 times greater than those of phenytoin. /NOT included in US product label/

Pharmacology

Ethotoin is a hydantoin anticonvulsant with anti-epileptic activity. The mechanism of action is not completely known, but is thought to be fairly similar to phenytoin. Ethotoin influences synaptic transmission by altering sodium and calcium ion influx across neuronal membranes in the repolarization, depolarization, and membrane stability phase and interferes with the calcium uptake in presynaptic terminals. This inhibits neuronal firing and results in the stabilization of neuronal membranes, thereby preventing the spread of seizure activity at the motor cortex.

MeSH Pharmacological Classification

ATC Code

N03 - Antiepileptics

N03A - Antiepileptics

N03AB - Hydantoin derivatives

N03AB01 - Ethotoin

Mechanism of Action

The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. ... Hydantoin anticonvulsants have an excitatory effect on the cerebellum, activating inhibitory pathways that extend to the cerebral cortex. This effect may also produce a reduction in seizure activity that is associated with an increased cerebellar Purkinje cell discharge. /Hydantoin anticonvulsants/

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Ethotoin is fairly rapidly absorbed from the GI tract following oral administration; the extent of absorption is not known.

Therapeutic serum concentrations range from 15 to 50 ug/mL (74 to 245 umol/L) for ethotoin.

Ethotoin and phenytoin are distributed into breast milk...

Limited data suggest that ethotoin and, to a lesser degree, 5-phenylhydantoin (the N-deethylated metabolite) may exhibit nonlinear pharmacokinetics following oral administration of single 500-, 1000-, and 1500-mg doses of ethotoin. The degree of nonlinearity may increase following oral administration of multiple doses (with a dosing interval of 4-6 hours) of ethotoin when compared with single doses, probably secondary to accumulation of the drug in plasma.

For more Absorption, Distribution and Excretion (Complete) data for ETHOTOIN (9 total), please visit the HSDB record page.

Metabolism Metabolites

Ethotoin is metabolized by the liver to p-hydroxylated and m-hydoxylated derivatives following N-deethylation; these metabolites are conjugated with glucuronic acid. The N-deethylated metabolite may also be metabolized to 2-phenylhydantoic acid. Ethotoin appears to exhibit saturable metabolism with respect to the formation of the p-hydroxylated and N-deethylated metabolites.

The rate of hepatic biotransformation is increased in younger children, in pregnant women, in women during menses, and in patients with acute trauma; rate decreases with advancing age. /Hydantoin anticonvulsants/

The urinary excretion pattern of ethotoin and five metabolites were examined in three patients receiving continuous treatment with ethotoin at two dose levels, in order to investigate the mechanism behind the dose-dependent kinetics of this anticonvulsant drug. The results suggest a partial saturation in the dealkylation process at high dose levels in three patients. A rough approximation of the Michaelis-Menten constants for different enzymatic processes was attempted. On the basis of the results obtained, the p-hydroxylation may be a saturable process. The dose-dependent kinetics of ethotoin in man seem to be explicable by the existence of partly saturable enzymatic pathways.

Hepatic. The drug exhibits saturable metabolism with respect to the formation of N-deethyl and p-hydroxyl-ethotoin, the major metabolites. Half Life: 3 to 9 hours

Wikipedia

�-Propiolactone

FDA Medication Guides

Ethotoin

TABLET;ORAL

RECORDATI RARE

02/27/2017

Drug Warnings

Although the etiologic role of ethotoin has not been definitely established, blood dyscrasias have been reported in patients receiving the drug, and clinicians should be alert to the possibility of their occurrence. Patients should be advised to report immediately any sign or symptom indicative of hematologic toxicity (e.g., sore throat, fever, malaise, petechiae, easy bruising, epistaxis). Complete blood cell counts should be performed before and at monthly intervals for several months after initiation of ethotoin therapy. The drug should be discontinued if marked depression of blood cell count occurs.

Liver function tests should be performed in patients receiving ethotoin if there is clinical evidence of possible hepatic dysfunction. If signs of hepatotoxicity occur during ethotoin therapy, the drug should be discontinued.

Ataxia and gingival hyperplasia have been reported only rarely during ethotoin therapy and usually only in patients receiving an additional hydantoin derivative. When ethotoin has replaced other hydantoin-derivative anticonvulsants, both of these reactions have subsided in some patients.

For more Drug Warnings (Complete) data for ETHOTOIN (16 total), please visit the HSDB record page.

Biological Half Life

At plasma concentrations less than about 8 ug/mL, ethotoin reportedly has an elimination half-life of 3-9 hours.

Ethotoin administration was 25 mg per kilogram in 5 patients. Ethotoin Tmax was 2 hours, with a T 1/2 of 5 hours. Saliva accurately represented the unbound fraction for ... /ethotoin/. Mean salivary levels (as percentage of total levels) were ... 54% for ethotoin.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Reaction of ethyl isocyanate and alpha-amino-alpha-phenylacetic acid followed by acid-catalyzed cyclodehydration.

Analytic Laboratory Methods

Analyte: ethotoin; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards

Analyte: ethotoin; matrix: chemical purity; procedure: liquid chromatography with detection at 210 nm and comparison to standards

Analyte: ethotoin; matrix: pharmaceutical preparation (tablet); procedure: retention time of the major peak of the liquid chromatogram with comparison to standards (chemical identification)

Analyte: ethotoin; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 254 nm and comparison to standards (chemical purity)

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. /Ethotoin/

Interactions

Concurrent use of alcohol or CNS depression-producing medications with hydantoin anticonvulsants may enhance CNS depression. Chronic use of alcohol may decrease serum concentrations and effectiveness of hydantoins; concurrent use of hydantoin anticonvulsants with acute alcohol intake may increase serum hydantoin concentrations. /Hydantoin anticonvulsants/

Concurrent use of amiodarone with phenytoin and possibly with other hydantoin anticonvulsants may increase plasma concentrations of the hydantoin, resulting in increased effects and/or toxicity. /Hydantoin anticonvulsants/

Concurrent use with coumarin- or indandione-derivative anticoagulants, chloramphenicol, cimetidine, disulfiram, influenza virus vaccine, isoniazid, methylphenidate, phenylbutazone, ranitidine, salicylates, or sulfonamide may increase serum concentrations of hydantoin anticonvulsants because of decreased metabolism, thereby increasing the hydantoins' effects and/or toxicity. /Hydantoin anticonvulsants/

For more Interactions (Complete) data for ETHOTOIN (22 total), please visit the HSDB record page.

Stability Shelf Life

Dates

PEGANONE, new antiepileptic

PMID: 24544510 DOI:

Abstract

Metabolic demethylation of 3-methyl-5-ethyl-5-phenyl hydantoin (Mesantoin)

T C BUTLERPMID: 14908899 DOI:

Abstract

[Experimental ophthalmopathic syndrome in guinea pigs caused by prolonged administration of 3-methyl-5-ethylphenylhydantoin]

C CRAVIOTTOPMID: 13882054 DOI:

Abstract

Comparison of the effectiveness of phenobarital, mephobarbital, primidone, diphenylhydantoin, ethotoin, metharbital, and methylphenylethylhydantoin in motor seizures

C M GRUBER Jr, J T BROCK, M DYKENPMID: 13902356 DOI: 10.1002/cpt19623123

Abstract

Aplastic anaemia due to 3-methyl-5-phenyl-5-ethyl-hydantoin ("mesantoin")

C M WILLIAMSPMID: 13785405 DOI:

Abstract

Metabolic demethylation of 1,3-dimethyl-5-ethyl-5-phenyl hydantoin (dimethylnirvanol)

W J WADDELL, T C BUTLERPMID: 13782402 DOI:

Abstract

The use of peganone in uncontrolled seizure patients

R W BALDWINPMID: 13618713 DOI:

Abstract

Clinical experience with peganone; a preliminary report

L B MANNPMID: 13573021 DOI:

Abstract

[Antiepileptic properties of peganone; clinical study & EEG findings]

A FOIS, V CATALANOPMID: 13614709 DOI:

Abstract

Lymphadenopathy induced by ethotoin (peganone); clinical and pathological mimicking of malignant lymphoma

S L SALTZSTEIN, J C JAUDON, S A LUSE, L V ACKERMANPMID: 13563153 DOI: 10.1001/jama.1958.72990300001010